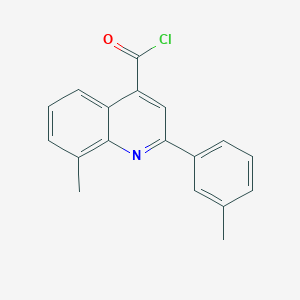

8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-5-3-7-13(9-11)16-10-15(18(19)21)14-8-4-6-12(2)17(14)20-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGOTNMGFDPXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701200551 | |

| Record name | 8-Methyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-11-4 | |

| Record name | 8-Methyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

The synthesis of 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically begins with the formation of the quinoline core. This can be achieved through various methods, including the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Formation of the Quinoline Core

The quinoline core is a crucial component of this compound. It can be synthesized using the following steps:

- Step 1: Condensation Reaction

- Reactants: Aniline derivatives and carbonyl compounds.

- Conditions: Acidic or basic catalysts, elevated temperatures.

- Product: Quinoline core.

The introduction of the 3-methylphenyl group at the 2-position of the quinoline core is typically achieved through a nucleophilic aromatic substitution or a Suzuki coupling reaction.

- Step 2: Nucleophilic Aromatic Substitution or Suzuki Coupling

- Reactants: Quinoline core, 3-methylphenyl halide or boronic acid.

- Conditions: Palladium catalyst for Suzuki coupling, or strong base for nucleophilic substitution.

- Product: 2-(3-Methylphenyl)quinoline derivative.

Methylation at the 8-Position

Methylation at the 8-position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Step 3: Methylation

- Reactants: 2-(3-Methylphenyl)quinoline derivative, methyl iodide or dimethyl sulfate.

- Conditions: Strong base like sodium hydride or potassium tert-butoxide.

- Product: 8-Methyl-2-(3-methylphenyl)quinoline.

Formation of the Carbonyl Chloride Group

The final step involves converting a carboxylic acid group to a carbonyl chloride group using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

- Step 4: Conversion to Carbonyl Chloride

- Reactants: 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.

- Conditions: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2, reflux conditions.

- Product: this compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

- Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.

Research Findings

Recent studies have highlighted the importance of this compound as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

Data Tables

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Aniline derivatives, carbonyl compounds | Acidic/basic catalysts, elevated temperatures | Quinoline core |

| 2 | Quinoline core, 3-methylphenyl halide/boronic acid | Palladium catalyst or strong base | 2-(3-Methylphenyl)quinoline derivative |

| 3 | 2-(3-Methylphenyl)quinoline derivative, methyl iodide/dimethyl sulfate | Strong base like sodium hydride/potassium tert-butoxide | 8-Methyl-2-(3-methylphenyl)quinoline |

| 4 | 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2, reflux conditions | This compound |

Chemical Reactions Analysis

8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, hydrogen peroxide (H2O2) for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects:

- Electron-donating groups (e.g., methyl): Improve solubility in nonpolar solvents and stabilize the quinoline core against hydrolysis compared to electron-withdrawing groups (e.g., Cl, CF₃) .

- Halogens (Cl, F) : Enhance electrophilicity of the carbonyl chloride, accelerating reactions with nucleophiles like amines .

Physical and Spectral Data

- Melting Points : Methyl-substituted derivatives (e.g., D9 in ) exhibit higher melting points (~200°C) compared to halogenated analogs (e.g., D8, mp ~180°C) due to crystalline packing .

- NMR Trends: ¹H NMR: Methyl groups at the 8-position show upfield shifts (δ 2.4–2.6 ppm) versus chloro substituents (δ 3.8–4.2 ppm) . ¹³C NMR: Carbonyl carbons resonate at δ 165–170 ppm, with minor shifts based on substituent electronegativity .

Commercial Availability and Stability

- Storage: Most quinoline carbonyl chlorides require anhydrous conditions and low temperatures (-20°C) .

- Stability : Methyl-substituted derivatives (e.g., target compound) show longer shelf lives than chloro analogs, which are prone to hydrolysis .

Biological Activity

8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by a quinoline core and various substituents, influences its interactions with biological systems, leading to diverse pharmacological effects.

- Molecular Formula : C18H16ClN

- Molecular Weight : 305.78 g/mol

- Structure : The compound features a quinoline nucleus with a methyl group at the 8-position and a 3-methylphenyl group at the 2-position, along with a carbonyl chloride functional group at the 4-position.

The biological activity of this compound is attributed to its ability to act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to covalent modifications that alter the function of these biomolecules, potentially influencing various cellular processes such as signaling pathways and gene expression.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro tests have shown its effectiveness against various cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 5.0 | Induction of apoptosis | |

| MCF-7 | 3.5 | Cell cycle arrest at G2/M phase |

The results suggest that the compound may induce apoptosis and modulate the cell cycle, making it a potential candidate for cancer therapy.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. This compound has shown promising results against various pathogens, indicating its potential as an antimicrobial agent. The presence of chlorine and methyl groups enhances its lipophilicity, facilitating better cellular uptake and interaction with microbial targets.

Case Studies

- Antiproliferative Effects : A study evaluated the antiproliferative effects of several quinoline derivatives, including this compound, against different cancer cell lines. The compound demonstrated significant inhibition of cell growth in vitro, particularly in breast cancer (MCF-7) cells.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the antitumor activity of this compound. It was observed that treatment led to increased expression of pro-apoptotic factors such as p53 and caspase-9, indicating a pathway through which the compound exerts its effects on cancer cells.

Research Findings

Recent literature highlights various aspects of this compound's biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall cellular metabolism .

- Cellular Effects : Studies indicate that it influences cell signaling pathways and gene expression, leading to altered cellular responses.

Q & A

Basic: What are the recommended synthetic routes for 8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction progress be monitored?

The synthesis of quinoline derivatives often involves formylation, nucleophilic substitution, or coupling reactions. For example, a related compound, 2-chloro-8-methyl-3-formylquinoline, was synthesized via formylation followed by imine reduction using NaBH3CN under mild conditions (pH ≈ 6) to yield aminoquinoline derivatives . To monitor reaction progress, thin-layer chromatography (TLC) is widely used, as demonstrated in the synthesis of 4-aminoquinolines, where intermediates and products were tracked using solvent systems like hexane/ethyl acetate . For carbonyl chloride formation, a common approach is treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound?

Characterization typically involves:

- NMR spectroscopy : Proton and carbon-13 NMR can confirm substituent positions and purity. For example, in a structurally similar quinoline derivative (4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline), distinct aromatic proton signals were observed at δ 6.8–8.5 ppm, with methoxy groups at δ 3.8 ppm .

- X-ray crystallography : Used to resolve molecular conformation and intermolecular interactions. A study on 8-(4-chlorobenzylidene)-tetrahydroquinoline revealed a planar quinoline ring (RMSD = 0.04 Å) and dihedral angles between substituents (e.g., 70.22° for a methoxybenzene group) .

- IR spectroscopy : Confirms functional groups (e.g., carbonyl chloride C=O stretch ~1750–1800 cm⁻¹).

Basic: What safety protocols are critical when handling this compound, given its reactivity?

Referencing safety data sheets (SDS) for similar quinolines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Spill management : Absorb with dry sand or chemical-resistant materials; avoid water to prevent exothermic reactions with acyl chlorides .

- Storage : Store in airtight containers under dry, inert conditions (e.g., argon) to prevent hydrolysis.

Advanced: How can catalytic cross-coupling reactions optimize the synthesis of quinoline-4-carbonyl chloride derivatives?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl groups. For instance, 4-aminobiphenyl derivatives were synthesized using PdCl₂(PPh₃)₂ and PCy₃ ligands in DMF with K₂CO₃ as a base . Key considerations:

- Catalyst selection : Pd(OAc)₂ or PdCl₂(dppf) for sterically hindered substrates.

- Reaction optimization : Temperature (80–110°C), solvent polarity, and ligand-to-metal ratios impact yield. For example, Pd-catalyzed reactions in DMF achieved >80% yield for 4-arylquinolines .

Advanced: How do electronic effects of substituents influence the stability and reactivity of the carbonyl chloride group?

Electron-withdrawing groups (e.g., methyl at position 8, 3-methylphenyl at position 2) stabilize the carbonyl chloride by reducing electron density at the carbonyl carbon, slowing hydrolysis. However, steric hindrance from bulky substituents may impede nucleophilic attack in subsequent reactions (e.g., amidation). Computational studies (DFT) on analogous compounds suggest that substituent positions alter HOMO-LUMO gaps, affecting electrophilicity .

Advanced: How should researchers address contradictions in melting point or spectral data across studies?

Discrepancies may arise from impurities, polymorphs, or measurement conditions. For example:

- Melting points : A quinoline derivative reported mp 62–64°C in one study but 252–256°C in another , likely due to differing crystalline forms. Use differential scanning calorimetry (DSC) to confirm thermal behavior.

- NMR shifts : Solvent (CDCl₃ vs. DMSO-d₆) and concentration can alter chemical shifts. Always report experimental conditions and compare with literature values from peer-reviewed sources (e.g., PubChem data) .

Advanced: What strategies are effective for resolving low yields in the final acylation step?

- Activation of carboxylic acid : Pre-activate with DCC/DMAP or use SOCl₂ in anhydrous conditions.

- Solvent choice : Use dichloromethane (DCM) or THF to minimize side reactions.

- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

Advanced: How can computational chemistry aid in predicting reaction pathways for novel quinoline derivatives?

- DFT calculations : Model transition states to identify favorable pathways (e.g., imine reduction vs. direct amidation).

- Molecular docking : Predict biological activity if targeting enzyme inhibitors (e.g., antimalarial or anticancer applications) .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with reactivity trends .

Advanced: What are the key challenges in scaling up synthesis from milligram to gram scale?

- Exothermic reactions : Use jacketed reactors with temperature control for acyl chloride formation.

- Purification : Switch from column chromatography to fractional crystallization or continuous flow systems.

- Safety : Implement pressure-relief devices for volatile reagents (e.g., SOCl₂) and automate hazardous steps .

Advanced: How can researchers validate the absence of genotoxic impurities in quinoline-based intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.